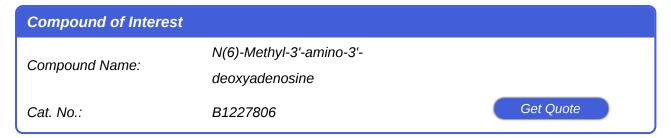


N(6)-Methyl-3'-amino-3'-deoxyadenosine: A Technical Overview of Biological Activities

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N(6)-Methyl-3'-amino-3'-deoxyadenosine is a synthetic nucleoside analog featuring two key modifications to the parent adenosine molecule: a methyl group at the N(6) position of the adenine base and an amino group replacing the hydroxyl group at the 3' position of the ribose sugar. While specific research on this compound is limited, its structural features suggest potential interactions with biological systems, drawing parallels to the well-characterized activities of N(6)-methyladenosine (m6A) and 3'-amino-3'-deoxyadenosine. This technical guide consolidates the available information on **N(6)-Methyl-3'-amino-3'-deoxyadenosine**, extrapolates its potential biological activities based on related compounds, and provides detailed experimental protocols for its future investigation.

Introduction

N(6)-Methyl-3'-amino-3'-deoxyadenosine (CAS 6088-33-1) is a purine nucleoside analog with the chemical formula C₁₁H₁₆N₆O₃.[1] The presence of the N(6)-methyl group, a feature of the common epigenetic marker N(6)-methyladenosine (m6A), combined with the 3'-amino modification, suggests a unique pharmacological profile.[1] This document aims to provide a comprehensive technical overview of its potential biological activities, drawing from the known effects of its structural components to guide further research and drug development efforts.



Chemical Structure and Properties

Table 1: Physicochemical Properties of N(6)-Methyl-3'-amino-3'-deoxyadenosine

Property	Value	Reference
IUPAC Name	(2R,3R,4S,5S)-2-(6- (methylamino)-9H-purin-9- yl)-5- (hydroxymethyl)tetrahydrofura n-3,4-diamine	
CAS Number	6088-33-1	[1]
Molecular Formula	C11H16N6O3	[1]
Molecular Weight	280.28 g/mol	[1]
Canonical SMILES	CNc1ncnc2c1n(cn2)[C@H]3 INVALID-LINK CO)N">C@@HO	
Physical Description	White to off-white crystalline solid	

Potential Biological Activities and Mechanisms of Action

Direct experimental data on the biological activity of **N(6)-Methyl-3'-amino-3'-deoxyadenosine** is scarce. However, based on its structural similarity to other well-studied nucleoside analogs, we can infer several potential areas of biological activity.

Interaction with Adenosine Receptors

The N(6)-methylation of adenosine analogs is known to modulate their affinity and efficacy at adenosine receptors (A1, A2A, A2B, and A3). For instance, N(6)-methyl modification can enhance the antagonistic potency of some adenosine derivatives.[1] It is plausible that N(6)-Methyl-3'-amino-3'-deoxyadenosine could act as a modulator of adenosine signaling.



• Potential Signaling Pathway:



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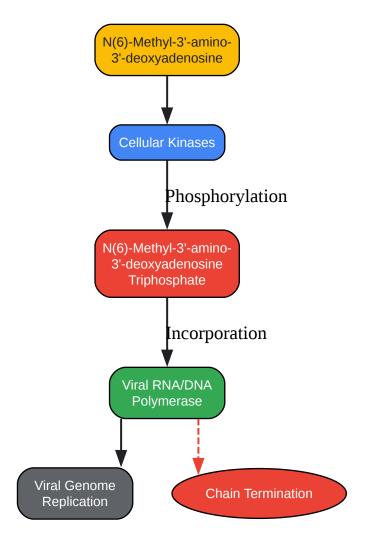
Potential interaction with adenosine receptor signaling pathways.

Antiviral Activity

Many nucleoside analogs exhibit antiviral properties by acting as chain terminators during viral replication or by inhibiting viral polymerases. The 3'-amino group can potentially disrupt the formation of the phosphodiester bond, leading to premature termination of the growing nucleic acid chain.

Hypothesized Mechanism of Action:





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Hypothesized antiviral mechanism via chain termination.

Anticancer Activity

3'-amino-3'-deoxyadenosine has been investigated as a potential anticancer agent.[2] The mechanism often involves the inhibition of RNA synthesis or the induction of apoptosis. The N(6)-methyl modification could alter the compound's uptake, metabolism, or interaction with target enzymes, potentially modulating its cytotoxic effects.

Quantitative Data

As of the date of this publication, there is no publicly available quantitative data (e.g., IC_{50} , EC_{50} , K_i) from biological assays specifically for **N(6)-Methyl-3'-amino-3'-deoxyadenosine**. The following table is provided as a template for future studies.



Table 2: Template for Quantitative Biological Data of N(6)-Methyl-3'-amino-3'-deoxyadenosine

Assay Type	Cell Line / Target	Parameter	Value
Adenosine Receptor Binding	CHO-hA1R	K _i (nM)	-
Adenosine Receptor Binding	HEK293-hA2AR	K _i (nM)	-
Adenosine Receptor Binding	HEK293-hA3R	K _i (nM)	-
Cytotoxicity	HeLa	IC50 (μM)	-
Cytotoxicity	A549	IC50 (μM)	-
Antiviral Activity	Influenza A virus (H1N1)	EC50 (μM)	-
Antiviral Activity	HIV-1	EC50 (μM)	-

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for characterizing the biological activity of **N(6)-Methyl-3'-amino-3'-deoxyadenosine**.

Adenosine Receptor Binding Assay

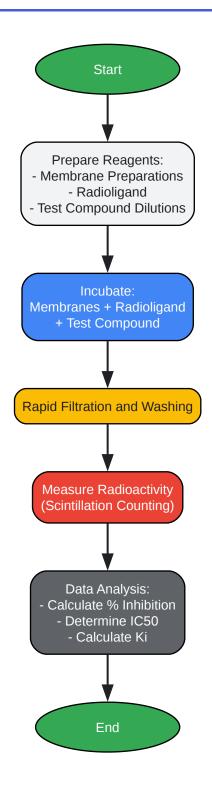
This protocol is adapted from standard radioligand binding assays.[3][4]

- Objective: To determine the binding affinity (K_i) of N(6)-Methyl-3'-amino-3'-deoxyadenosine for human adenosine receptors (A1, A2A, A2B, A3).
- Materials:
 - Membrane preparations from cells stably expressing the respective human adenosine receptor subtype.



- Radioligand specific for each receptor (e.g., [3H]DPCPX for A1, [3H]CGS21680 for A2A, [125I]AB-MECA for A3).
- N(6)-Methyl-3'-amino-3'-deoxyadenosine.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate cofactors).
- Glass fiber filters.
- Scintillation counter.
- Procedure:
 - Prepare serial dilutions of N(6)-Methyl-3'-amino-3'-deoxyadenosine.
 - In a 96-well plate, add membrane preparation, radioligand at a concentration near its K₋,
 and varying concentrations of the test compound.
 - Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
 - Terminate the reaction by rapid filtration through glass fiber filters.
 - Wash the filters with ice-cold assay buffer to remove unbound radioligand.
 - Measure the radioactivity retained on the filters using a scintillation counter.
 - Determine non-specific binding in the presence of a high concentration of a known nonradioactive ligand.
 - Calculate the percent inhibition of specific binding at each concentration of the test compound and determine the IC₅₀ value.
 - Calculate the K_i value using the Cheng-Prusoff equation.
- Experimental Workflow:





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Workflow for adenosine receptor binding assay.

In Vitro Cytotoxicity Assay (MTT Assay)



This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of N(6)-Methyl-3'amino-3'-deoxyadenosine on various cancer cell lines.
- Materials:
 - Adherent cancer cell lines (e.g., HeLa, A549).
 - Complete cell culture medium.
 - N(6)-Methyl-3'-amino-3'-deoxyadenosine.
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
 - Solubilization buffer (e.g., DMSO).
 - 96-well plates.
 - o Microplate reader.

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of N(6)-Methyl-3'-amino-3'-deoxyadenosine in complete medium.
- Replace the medium in the wells with the medium containing the test compound at various concentrations. Include untreated control wells.
- Incubate the plate for a specified period (e.g., 48 or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce MTT to formazan crystals.



- Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control.
- Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Antiviral Replication Assay

This protocol provides a general framework for assessing the antiviral activity of a compound.

- Objective: To determine the half-maximal effective concentration (EC₅₀) of N(6)-Methyl-3'amino-3'-deoxyadenosine against a specific virus.
- Materials:
 - Host cell line susceptible to the virus of interest.
 - Virus stock with a known titer.
 - N(6)-Methyl-3'-amino-3'-deoxyadenosine.
 - Method for quantifying viral replication (e.g., plaque assay, qPCR for viral nucleic acids, ELISA for viral proteins).
- Procedure:
 - Seed host cells in a multi-well plate.
 - Pre-treat the cells with serial dilutions of N(6)-Methyl-3'-amino-3'-deoxyadenosine for a short period.
 - Infect the cells with the virus at a specific multiplicity of infection (MOI).
 - After an adsorption period, remove the virus inoculum and add fresh medium containing the respective concentrations of the test compound.



- Incubate for a period sufficient for viral replication.
- Quantify the extent of viral replication in the treated and untreated wells using a suitable method.
- Calculate the percentage of inhibition of viral replication at each compound concentration.
- Determine the EC₅₀ value from the dose-response curve.

Conclusion and Future Directions

N(6)-Methyl-3'-amino-3'-deoxyadenosine is a synthetically accessible nucleoside analog with a unique combination of structural modifications that suggest a range of potential biological activities. While direct experimental evidence is currently lacking, its potential to interact with adenosine receptors and interfere with nucleic acid synthesis makes it a compound of interest for further investigation in the fields of antiviral and anticancer drug discovery. The experimental protocols provided in this guide offer a roadmap for the systematic evaluation of its pharmacological profile. Future research should focus on synthesizing and purifying this compound, followed by a comprehensive in vitro and in vivo characterization of its biological effects and mechanisms of action.

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